Bienvenue dans la boutique en ligne BenchChem!

pep2-AVKI

Synaptic Physiology AMPA Receptor Trafficking Neuropharmacology

pep2-AVKI uniquely blocks GluA2-PICK1 binding without disrupting GRIP/ABP interactions or basal AMPA currents. Unlike pan-GluA2 peptides (pep2m, pep2-SVKI), it preserves LTD and spontaneous release. Validate PICK1-dependent trafficking in NMDA plasticity, cocaine sensitization, and presynaptic cycling assays with unmatched selectivity. Lyophilized, >98% purity, soluble in water.

Molecular Formula C60H93N13O17
Molecular Weight 1268.5 g/mol
Cat. No. B612431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepep2-AVKI
Molecular FormulaC60H93N13O17
Molecular Weight1268.5 g/mol
Structural Identifiers
InChIInChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1
InChIKeySODUKHPKIVEQLX-OCXIBOJYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

pep2-AVKI: A Selective Peptide Inhibitor of the AMPA Receptor GluA2-PICK1 PDZ Interaction for Synaptic Plasticity Research


pep2-AVKI (sequence: YNVYGIEAVKI; molecular weight: 1268.47 g/mol) is a synthetic peptide inhibitor that selectively disrupts the PDZ domain-mediated interaction between the AMPA receptor subunit GluA2 (GluR2) and protein interacting with C kinase 1 (PICK1) . Unlike broader-spectrum GluA2-targeting peptides, pep2-AVKI exhibits a defined selectivity profile: it does not interfere with the binding of GluA2 to other PDZ proteins, including glutamate receptor-interacting protein (GRIP) or AMPA receptor-binding protein (ABP), and it does not alter basal AMPA receptor current amplitude or long-term depression (LTD) [1]. The compound is supplied as a white lyophilized solid with purity >98% and is soluble in sterile water up to 2 mg/mL . This focused mechanism of action enables precise dissection of PICK1-dependent synaptic processes without confounding effects on parallel GluA2 trafficking pathways .

Why Pep2-AVKI Cannot Be Substituted by Generic GluA2-Targeting Peptides: Selectivity Evidence for PICK1-Specific Inhibition


Substituting pep2-AVKI with a generic GluA2-interacting peptide introduces confounding variables that undermine experimental interpretation. While multiple peptides target the GluA2 C-terminus, they engage distinct protein partners with divergent functional consequences. For instance, pep2m inhibits the GluA2-NSF interaction and reduces miniature excitatory postsynaptic current (mEPSC) frequency [1], whereas pep2-SVKI broadly blocks GluA2 binding to GRIP, ABP, and PICK1 [2]. In contrast, pep2-AVKI selectively ablates only the GluA2-PICK1 interaction, leaving GluA2-GRIP/ABP binding and basal synaptic transmission intact . This narrow selectivity is critical for isolating PICK1-dependent mechanisms in trafficking, synaptic plasticity, and neurological disease models. Using an alternative peptide with broader or divergent activity necessarily alters the experimental outcome profile, compromising data reproducibility and mechanistic clarity [3].

Quantitative Comparative Evidence for pep2-AVKI: Direct Head-to-Head Data Against Key GluA2 Peptide Inhibitors


pep2-AVKI vs. pep2m: Divergent Effects on mEPSC Frequency in Hippocampal Neurons

In a direct head-to-head comparison using whole-cell patch-clamp recordings from cultured hippocampal neurons, pep2-AVKI (50 μM) and pep2m (50 μM) exhibited markedly different effects on miniature excitatory postsynaptic current (mEPSC) frequency. While neither peptide significantly altered mEPSC amplitude, pep2m induced a statistically significant reduction in mEPSC frequency (p < 0.05) over the recording period, whereas pep2-AVKI did not alter mEPSC frequency (p > 0.05) [1]. This functional divergence underscores that targeting GluA2-PICK1 (via pep2-AVKI) versus GluA2-NSF (via pep2m) yields distinct synaptic outcomes.

Synaptic Physiology AMPA Receptor Trafficking Neuropharmacology

pep2-AVKI vs. pep2-SVKI: Differential Blockade of NMDA-Induced Synaptic Potentiation

In a controlled electrophysiological assay measuring spontaneous EPSC (sEPSC) amplitude at +40 mV following NMDA application, intracellular delivery of pep2-AVKI (0.5 mM) completely blocked the NMDA-induced increase in sEPSC amplitude observed with a control peptide (pep2-SVKE, 0.5 mM) [1]. Specifically, the control peptide group exhibited a significant increase in sEPSC amplitude at +40 mV after NMDA exposure (n = 6, p < 0.05), whereas the pep2-AVKI group showed no significant change (n = 5) [1].

Synaptic Plasticity NMDA Receptor Electrophysiology

pep2-AVKI vs. pep1-TGL: Differential Effects on Depolarization-Induced Potentiation (DPP) of mEPSCs

In a comparative study examining depolarization-induced potentiation (DPP) of mEPSCs, pep2-AVKI (50 μM) and pep1-TGL (50 μM) demonstrated distinct blockade profiles [1]. pep1-TGL (n = 7) produced a complete and sustained blockade of DPP, whereas pep2-AVKI (n = 8) only partially and transiently attenuated the potentiation [1]. Interleaved control experiments (n = 3-5) showed robust DPP in the absence of inhibitor [1].

Synaptic Plasticity AMPA Receptor Electrophysiology

Selectivity Profiling: pep2-AVKI Does Not Affect GluA2 Binding to GRIP or ABP

pep2-AVKI exhibits high target selectivity, disrupting the GluA2-PICK1 PDZ interaction without affecting GluA2 binding to the related PDZ proteins GRIP (glutamate receptor-interacting protein) or ABP (AMPA receptor-binding protein) [1]. In contrast, the broader-spectrum peptide pep2-SVKI blocks GluA2 interaction with GRIP, ABP, and PICK1 simultaneously [2].

Protein-Protein Interaction PDZ Domain Biochemical Selectivity

Optimal Research Applications of pep2-AVKI Based on Validated Differential Activity


Dissecting PICK1-Specific Roles in NMDA Receptor-Dependent Synaptic Plasticity

Use pep2-AVKI in electrophysiological studies to specifically isolate the contribution of GluA2-PICK1 interactions to NMDA-induced synaptic potentiation. As shown in Section 3, pep2-AVKI (0.5 mM intracellular) blocks the NMDA-triggered increase in sEPSC amplitude, an effect not seen with control peptides [1]. This application is critical for distinguishing PICK1-dependent trafficking from parallel pathways mediated by NSF or GRIP/ABP.

Investigating Presynaptic AMPA Receptor Trafficking Without Altering Basal Synaptic Frequency

Employ pep2-AVKI in synaptosomal neurotransmitter release assays or presynaptic plasticity studies. As demonstrated in Section 3, pep2-AVKI (50 μM) does not alter basal mEPSC frequency, in contrast to pep2m which reduces spontaneous release [2]. This makes pep2-AVKI the appropriate tool for studying activity-dependent presynaptic AMPA receptor cycling (e.g., depolarization-induced potentiation) without confounding changes in basal release probability.

Mechanistic Studies of Cocaine Addiction and Behavioral Sensitization

Utilize pep2-AVKI in rodent models of cocaine-induced locomotor sensitization to probe the role of PICK1 in nucleus accumbens AMPA receptor surface expression. Published studies indicate that pep2-AVKI attenuates the expression of cocaine locomotor sensitization, providing a pharmacological link between GluA2-PICK1 interactions and addictive behaviors . This application leverages the compound's unique selectivity to validate PICK1 as a target for addiction therapeutics.

Selective Interrogation of PICK1 Function in LTD-Independent Protocols

In experiments where long-term depression (LTD) must remain unperturbed, pep2-AVKI is the preferred reagent. Vendor validation confirms that pep2-AVKI does not affect LTD , whereas alternative peptides like pep2m can induce LTD-like reductions in synaptic transmission . This distinction is essential for studies seeking to decouple PICK1 function from LTD mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for pep2-AVKI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.